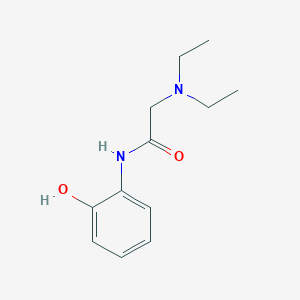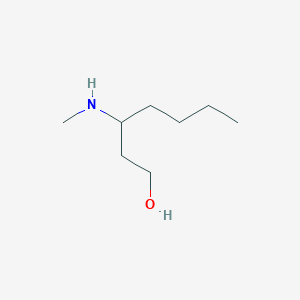
3-(Methylamino)heptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)heptan-1-OL is an organic compound that belongs to the class of alcohols and amines It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a methylamino group (-NHCH3) at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-bromoheptane with methylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or another suitable organic solvent
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Reactant Purity: High-purity reactants to minimize by-products
Catalysts: Use of catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-(methylamino)heptan-1-one.
Reduction: Formation of 3-(methylamino)heptane.
Substitution: Formation of 3-(methylamino)heptyl chloride.
Applications De Recherche Scientifique
3-(Methylamino)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)heptan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can modulate biochemical pathways and influence physiological responses.
Comparaison Avec Des Composés Similaires
3-Aminoheptan-1-OL: Lacks the methyl group on the amino group, resulting in different reactivity and properties.
3-(Dimethylamino)heptan-1-OL: Contains an additional methyl group on the amino group, affecting its steric and electronic properties.
Heptan-1-OL: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Methylamino)heptan-1-OL is unique due to the presence of both a hydroxyl and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
85091-15-2 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
3-(methylamino)heptan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(9-2)6-7-10/h8-10H,3-7H2,1-2H3 |
Clé InChI |
NVNYTIOFBAMXPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


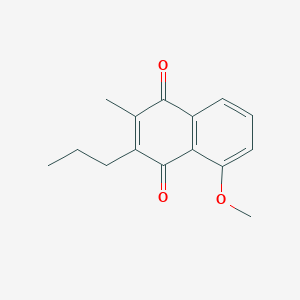
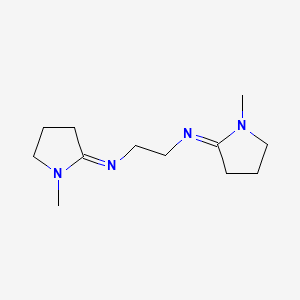
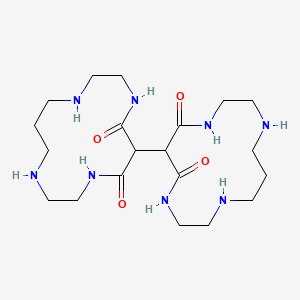

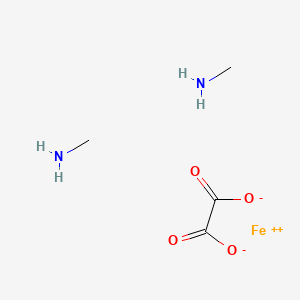
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
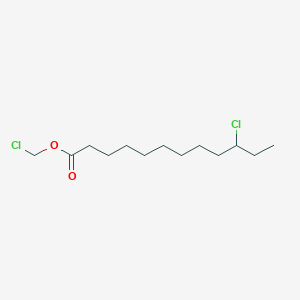
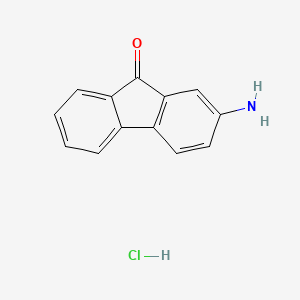
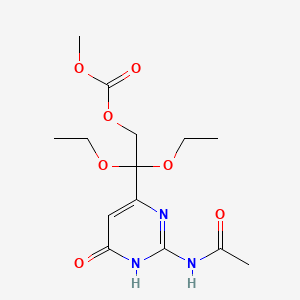
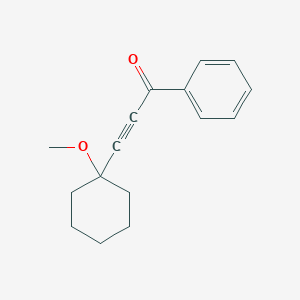
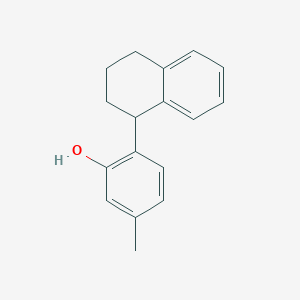
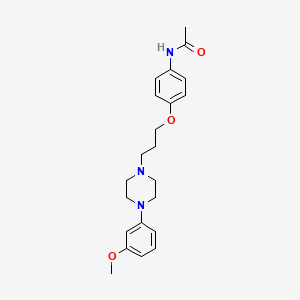
![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
